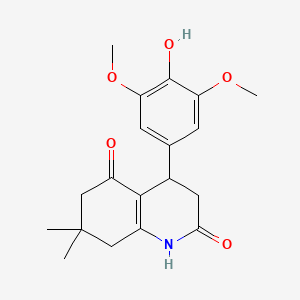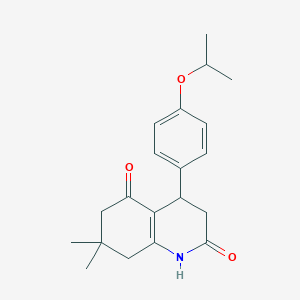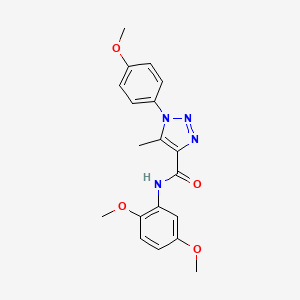
N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide
描述
N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide, commonly known as EPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EPPB is a benzamide derivative that is mainly used in the study of G protein-coupled receptors (GPCRs) and their signaling pathways.
作用机制
EPPB exerts its pharmacological effects by selectively inhibiting the activation of GPR35 by its endogenous ligands. GPR35 is known to be activated by kynurenic acid, which is a metabolite of the amino acid tryptophan. EPPB binds to the receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the inflammatory response.
Biochemical and Physiological Effects:
EPPB has been shown to have a significant anti-inflammatory effect in various animal models of inflammatory bowel disease, asthma, and arthritis. It has also been shown to inhibit the proliferation of cancer cells and reduce the severity of cardiovascular diseases. EPPB has a high affinity for GPR35 and does not interact with other N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide, making it a selective and specific tool for studying the role of GPR35 in various diseases.
实验室实验的优点和局限性
One of the main advantages of using EPPB in lab experiments is its high selectivity and specificity for GPR35. This allows researchers to study the role of GPR35 in various diseases without the interference of other N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide. However, the use of EPPB in lab experiments is limited by its low solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
The use of EPPB in the study of GPR35 and its signaling pathways has opened up new avenues for the development of novel therapeutics for various diseases. Future research should focus on the development of more potent and selective GPR35 antagonists, as well as the identification of new endogenous ligands for the receptor. The potential applications of EPPB in the treatment of various diseases, including inflammatory bowel disease, cancer, and cardiovascular diseases, should also be explored further.
科学研究应用
EPPB has been extensively used in the study of N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide and their signaling pathways. N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide are a class of membrane proteins that are involved in a wide range of physiological processes, including sensory perception, neurotransmission, and regulation of hormone secretion. EPPB acts as a selective antagonist of the G protein-coupled receptor 35 (GPR35), which has been implicated in various diseases, including inflammatory bowel disease, cancer, and cardiovascular diseases.
属性
IUPAC Name |
N-(2-ethylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-2-18-8-4-5-9-20(18)22-21(24)19-12-10-17(11-13-19)16-23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPONMNANRQETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4437342.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B4437346.png)

![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B4437360.png)

![N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437369.png)

![3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437383.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4437384.png)

![N-cyclohexyl-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4437394.png)

![8-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4437428.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethoxyphenyl)propanamide](/img/structure/B4437432.png)